TAMRA-PEG3-Azide
Overview
Description
TAMRA-PEG3-Azide is a red-fluorescent dye linker, with excitation and emission maxima at 553 nm and 575 nm, respectively . It contains an azide group, which enables it to participate in click chemistry reactions. This compound is primarily used for research purposes, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
TAMRA-PEG3-Azide is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules designed to target proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
This compound, as a linker in PROTACs, enables the formation of a ternary complex between the E3 ubiquitin ligase and the target protein . This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, including those targeted by PROTACs . The degradation of these proteins can affect various cellular processes and pathways, depending on the function of the target protein.
Pharmacokinetics
The peg3 chain in the compound is known to enhance solubility and biocompatibility . It is soluble in DMSO and DMF , which may influence its absorption and distribution in biological systems.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By linking an E3 ubiquitin ligase ligand to a target protein ligand, this compound enables the formation of PROTACs that can degrade specific proteins within cells . This can lead to various molecular and cellular effects, depending on the role of the degraded protein.
Biochemical Analysis
Biochemical Properties
TAMRA-PEG3-Azide plays a significant role in biochemical reactions. The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction is a cornerstone of Click Chemistry, a class of chemical reactions that use bio-orthogonal or biologically unique moieties to label and detect target molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in Click Chemistry. By enabling the labeling of biomolecules, this compound can influence cell function by allowing researchers to track the location and dynamics of these molecules within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with other biomolecules. The azide group in this compound can form a stable triazole ring with alkyne groups in a copper-catalyzed reaction . This reaction is highly selective and efficient, making it a powerful tool for labeling and detecting specific biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA-PEG3-Azide involves the conjugation of tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG) spacer and an azide group. The process typically includes the following steps:
Activation of TAMRA: TAMRA is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.
PEGylation: The activated TAMRA is then reacted with a PEG derivative containing an amine group to form TAMRA-PEG.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
TAMRA-PEG3-Azide primarily undergoes click chemistry reactions, specifically:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of a triazole ring between the azide group of this compound and an alkyne group on another molecule.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs between the azide group of this compound and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent such as sodium ascorbate, in an aqueous or organic solvent.
Major Products
The major products of these reactions are triazole-linked conjugates, which retain the fluorescent properties of TAMRA and can be used for various labeling and detection applications .
Scientific Research Applications
TAMRA-PEG3-Azide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-FAM Azide: A green-fluorescent dye with excitation and emission maxima at 496 nm and 516 nm, respectively.
Sulforhodamine 101-PEG3-Azide: A red-fluorescent dye with excitation and emission maxima at 584 nm and 603 nm, respectively.
Cyanine 5 Azide: A far-red fluorescent dye with excitation and emission maxima at 646 nm and 662 nm, respectively.
Uniqueness
TAMRA-PEG3-Azide is unique due to its specific excitation and emission properties, making it suitable for applications requiring red fluorescence. The PEG3 spacer enhances its solubility and reduces steric hindrance, allowing for efficient labeling of biomolecules .
Properties
IUPAC Name |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6O7/c1-38(2)23-6-9-26-29(20-23)46-30-21-24(39(3)4)7-10-27(30)31(26)25-8-5-22(19-28(25)33(41)42)32(40)35-11-13-43-15-17-45-18-16-44-14-12-36-37-34/h5-10,19-21H,11-18H2,1-4H3,(H-,35,40,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREJCORUQQJQHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does TAMRA-PEG3-Azide play in the fabrication of biosensing platforms using polyfluorene nanowires?
A1: this compound serves as a fluorescent marker that can be directly attached to the surface of polyfluorene nanowires via click chemistry. [] This allows researchers to visualize the nanowires using confocal microscopy and confirm successful functionalization. The attachment of this compound to the nanowires doesn't just enable visualization; it transforms them into potential biosensing platforms. The fluorescence resonance energy transfer (FRET) that occurs between the TAMRA dye and the nanowire backbone can be harnessed to detect biological events.
Q2: How does the "click chemistry" approach benefit the functionalization of polyfluorene nanowires with this compound?
A2: Click chemistry offers a highly efficient and selective method for attaching the this compound to the alkyne groups present on the surface of the polyfluorene nanowires. [] This specificity ensures that the fluorescent markers are precisely incorporated, maximizing their effectiveness for detection and minimizing potential interference from unwanted side reactions.
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